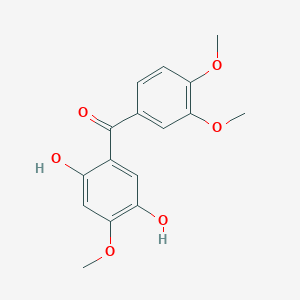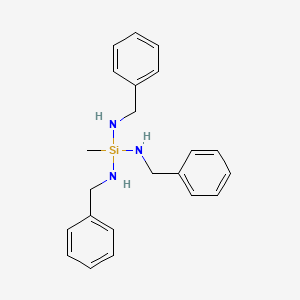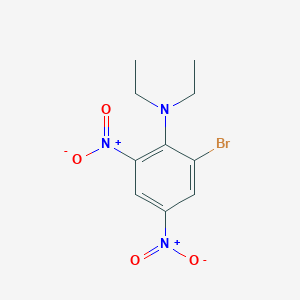
2-Bromo-N,N-diethyl-4,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,N-diethyl-4,6-dinitroaniline is a chemical compound that belongs to the class of halogenated and nitrated aromatic amines. It is characterized by the presence of bromine, nitro groups, and an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-4,6-dinitroaniline typically involves the nitration of aniline derivatives followed by bromination. One common method includes the nitration of N,N-diethylaniline to introduce nitro groups at the 4 and 6 positions. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N,N-diethyl-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of corresponding nitro and brominated products.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of nitro and brominated products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-N,N-diethyl-4,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a model compound in studies of nitration and bromination reactions.
Biology: Employed in mutagenicity assays to evaluate the mutagenic potential of chemicals.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N,N-diethyl-4,6-dinitroaniline involves its interaction with molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to various biological effects, including mutagenicity and cytotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Bromo-2-nitroaniline
- 2,6-Dibromo-4-nitroaniline
Uniqueness
2-Bromo-N,N-diethyl-4,6-dinitroaniline is unique due to the presence of both bromine and nitro groups, as well as the N,N-diethyl substitution on the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63129-99-7 |
|---|---|
Fórmula molecular |
C10H12BrN3O4 |
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
2-bromo-N,N-diethyl-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12BrN3O4/c1-3-12(4-2)10-8(11)5-7(13(15)16)6-9(10)14(17)18/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MPRDYCPNBQIABO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


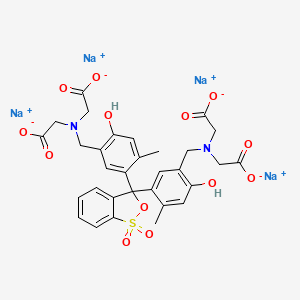

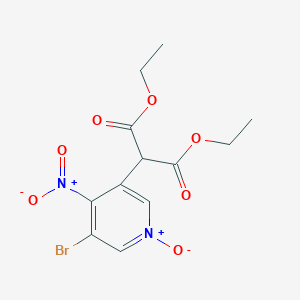
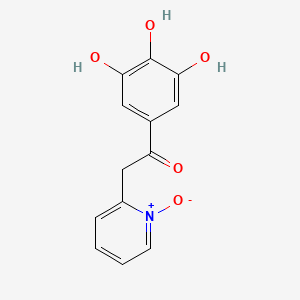
![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
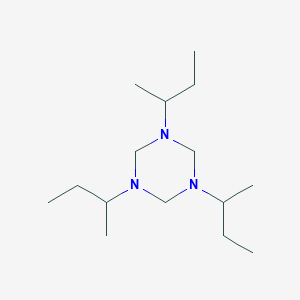
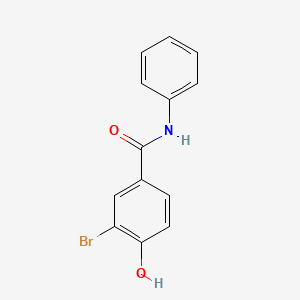
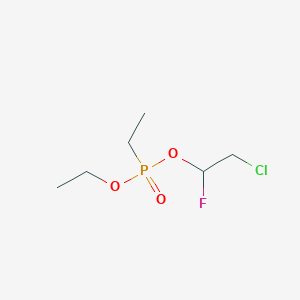
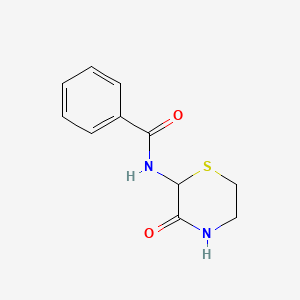
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
